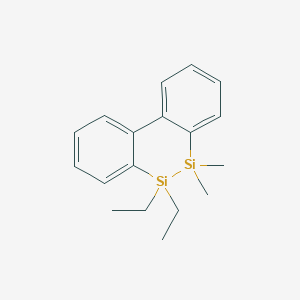
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is a unique organosilicon compound. It is a derivative of phenanthrene, where silicon atoms replace the carbon atoms at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- typically involves the reaction of phenanthrene with silicon-containing reagents. One common method is the hydrosilylation of phenanthrene derivatives using diethylsilane and dimethylsilane under the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silicon-containing phenanthrene derivatives.
Scientific Research Applications
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-carbon interactions.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique electronic properties.
Mechanism of Action
The mechanism by which 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- exerts its effects involves interactions between the silicon atoms and other molecular targets. The silicon atoms can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, which lacks silicon atoms.
9,10-Dihydrophenanthrene: A hydrogenated derivative of phenanthrene.
9,10-Diphenyl-9,10-dihydroanthracene: A phenanthrene derivative with phenyl groups at the 9 and 10 positions
Uniqueness
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is unique due to the presence of silicon atoms at the 9 and 10 positions. This substitution imparts distinct electronic and chemical properties to the compound, differentiating it from its carbon-based analogs. The silicon atoms enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
828282-79-7 |
|---|---|
Molecular Formula |
C18H24Si2 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
5,5-diethyl-6,6-dimethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C18H24Si2/c1-5-20(6-2)18-14-10-8-12-16(18)15-11-7-9-13-17(15)19(20,3)4/h7-14H,5-6H2,1-4H3 |
InChI Key |
XRWTUOZQXZQEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















